molecular formula C88H58Fe2N8O B081709 Iron (III) meso-tetraphenylporphine-MU-oxo dimer CAS No. 12582-61-5

Iron (III) meso-tetraphenylporphine-MU-oxo dimer

Cat. No.: B081709
CAS No.: 12582-61-5
M. Wt: 1355.1 g/mol
InChI Key: JTFKJCUSDKAMIA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of Iron (III) meso-tetraphenylporphine-MU-oxo dimer is organic molecules . This compound is widely used as a catalyst in the oxidation reactions of these molecules .

Mode of Action

This compound interacts with its targets (organic molecules) through catalysis. As a catalyst, it speeds up the oxidation reactions of organic molecules without being consumed in the process

Biochemical Pathways

The compound affects the biochemical pathways involved in the oxidation reactions of organic molecules . By acting as a catalyst, it facilitates these reactions, leading to the formation of oxidized products. The downstream effects of these reactions depend on the specific organic molecules involved and the context of the biochemical pathway.

Result of Action

The primary result of the action of this compound is the accelerated oxidation of organic molecules . This can lead to various molecular and cellular effects depending on the specific organic molecules and the context of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under nitrogen, protected from light, and at 2-8°C to maintain its stability . The compound is also insoluble in water , which may influence its action and efficacy in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iron (III) meso-tetraphenylporphine-MU-oxo dimer typically involves the reaction of tetraphenylporphyrin (H2TPP) with ferrous chloride (FeCl2) in the presence of oxygen. The reaction proceeds as follows :

H2TPP+FeCl2+14O2Fe(TPP)Cl+HCl+12H2OH_2TPP + FeCl_2 + \frac{1}{4} O_2 \rightarrow Fe(TPP)Cl + HCl + \frac{1}{2} H_2O H2​TPP+FeCl2​+41​O2​→Fe(TPP)Cl+HCl+21​H2​O

The resulting Iron (III) meso-tetraphenylporphine chloride can then be converted to the MU-oxo dimer by reacting with a base such as sodium hydroxide (NaOH):

2Fe(TPP)Cl+2NaOH[Fe(TPP)]2O+2NaCl+H2O2 Fe(TPP)Cl + 2 NaOH \rightarrow [Fe(TPP)]_2O + 2 NaCl + H_2O 2Fe(TPP)Cl+2NaOH→[Fe(TPP)]2​O+2NaCl+H2​O

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Iron (III) meso-tetraphenylporphine-MU-oxo dimer undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various iron-oxo species, while reduction can produce iron(II) complexes .

Scientific Research Applications

Iron (III) meso-tetraphenylporphine-MU-oxo dimer has a wide range of applications in scientific research :

Comparison with Similar Compounds

  • Iron (III) meso-tetraphenylporphine chloride
  • Iron (III) meso-tetraphenylporphine acetate
  • Iron (III) meso-tetraphenylporphine nitrate

Comparison: Iron (III) meso-tetraphenylporphine-MU-oxo dimer is unique due to its MU-oxo bridging structure, which imparts distinct catalytic properties compared to its monomeric counterparts. This bridging structure enhances its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFKJCUSDKAMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H58Fe2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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